Cas no 72229-37-9 (8-(3S-Hydroxy-2-methylenebutanoyl)- 2,8-Dihydroxy-1(10),4,11(13)-germacratrien-12,6-olide)
72229-37-9 structure
Product Name:8-(3S-Hydroxy-2-methylenebutanoyl)- 2,8-Dihydroxy-1(10),4,11(13)-germacratrien-12,6-olide
Numéro CAS:72229-37-9
Le MF:C20H26O6
Mégawatts:362.416846752167
CID:2031402
Update Time:2025-03-11
8-(3S-Hydroxy-2-methylenebutanoyl)- 2,8-Dihydroxy-1(10),4,11(13)-germacratrien-12,6-olide Propriétés chimiques et physiques
Nom et identifiant
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- 8-(3S-Hydroxy-2-methylenebutanoyl)- 2,8-Dihydroxy-1(10),4,11(13)-germacratrien-12,6-olide
- Butanoic acid, 3-hydroxy-2-methylene-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(S*),6E,8S*,10E,11aR*]]-
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- Piscine à noyau: 1S/C20H26O6/c1-10-6-15(22)7-11(2)9-17-18(13(4)20(24)26-17)16(8-10)25-19(23)12(3)14(5)21/h6,9,14-18,21-22H,3-4,7-8H2,1-2,5H3
- La clé Inchi: ZUWTXBAXVWIFMS-UHFFFAOYSA-N
- Sourire: CC(C(C(OC1C2C(OC(C2=C)=O)C=C(C)CC(O)C=C(C)C1)=O)=C)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Le xlogp3: 1.161
Propriétés expérimentales
- Dense: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 566.5±50.0 °C(Predicted)
- Le PKA: 13.58±0.20(Predicted)
8-(3S-Hydroxy-2-methylenebutanoyl)- 2,8-Dihydroxy-1(10),4,11(13)-germacratrien-12,6-olide Littérature connexe
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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